molecular formula C19H16N2O4S B258137 {2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid

{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid

Cat. No. B258137
M. Wt: 368.4 g/mol
InChI Key: RFUPSKVBWWDPDE-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP is a synthetic derivative of imidazole and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of {2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. This compound has also been shown to activate AMP-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism and has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, improvement of insulin sensitivity, and neuroprotective effects in Alzheimer's disease models. This compound has also been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using {2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid in lab experiments is its potential therapeutic applications in various diseases. This compound is also relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using this compound is its potential toxicity, which can affect the reliability of experimental results.

Future Directions

There are several future directions for {2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid research, including further investigation of its mechanism of action, optimization of its therapeutic potential, and exploration of its potential applications in other diseases. Additionally, the development of this compound derivatives with improved efficacy and reduced toxicity could be a promising direction for future research.
In conclusion, this compound is a synthetic derivative of imidazole that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects. While this compound has shown promise in various diseases, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid can be synthesized using various methods, including the reaction of 2-chloromethylphenol with imidazole-2-thione in the presence of a base, or the reaction of 2-hydroxyphenylacetic acid with thionyl chloride followed by reaction with imidazole-2-thione. The yield and purity of this compound can be improved by using a purification method such as recrystallization.

Scientific Research Applications

{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats. Additionally, this compound has been shown to have neuroprotective effects in Alzheimer's disease models.

properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

2-[2-[(Z)-(3-methyl-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C19H16N2O4S/c1-20-15(11-13-7-5-6-10-16(13)25-12-17(22)23)18(24)21(19(20)26)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,22,23)/b15-11-

InChI Key

RFUPSKVBWWDPDE-PTNGSMBKSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=CC=C2OCC(=O)O)/C(=O)N(C1=S)C3=CC=CC=C3

SMILES

CN1C(=CC2=CC=CC=C2OCC(=O)O)C(=O)N(C1=S)C3=CC=CC=C3

Canonical SMILES

CN1C(=CC2=CC=CC=C2OCC(=O)O)C(=O)N(C1=S)C3=CC=CC=C3

Origin of Product

United States

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